molecular formula C9H6BrNO B1390913 6-Bromoisoquinolin-7-ol CAS No. 1148110-19-3

6-Bromoisoquinolin-7-ol

Cat. No.: B1390913
CAS No.: 1148110-19-3
M. Wt: 224.05 g/mol
InChI Key: ZCXXIQQBBHWUTJ-UHFFFAOYSA-N
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Description

6-Bromoisoquinolin-7-ol is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a molecular weight of 224.06 g/mol and is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 7th position on the isoquinoline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Bromoisoquinolin-7-ol typically involves the bromination of isoquinolin-7-ol. One common synthetic route is the electrophilic aromatic substitution reaction, where isoquinolin-7-ol is treated with bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction conditions include maintaining an inert atmosphere and controlling the temperature to prevent over-bromination.

Industrial production methods may involve scaling up the laboratory synthesis process, ensuring consistent quality and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

6-Bromoisoquinolin-7-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: : The compound can be oxidized to form 6-bromoisoquinoline-7-one using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce this compound derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles such as sodium azide (NaN3) can replace the bromine atom.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) and dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

6-Bromoisoquinolin-7-ol has several scientific research applications across different fields:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: : The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding assays.

  • Medicine: : It has potential therapeutic applications, such as in the development of anticancer and antimicrobial agents.

  • Industry: : this compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromoisoquinolin-7-ol exerts its effects depends on its specific application. For instance, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and signaling cascades.

Comparison with Similar Compounds

6-Bromoisoquinolin-7-ol is compared with other similar compounds, such as 6-chloroisoquinolin-7-ol and 6-iodoisoquinolin-7-ol. These compounds share structural similarities but differ in the halogen atom present at the 6th position. The presence of different halogens can influence the reactivity and biological activity of the compounds. For example, iodine is generally more reactive than bromine, which can affect the compound's binding affinity and potency in biological systems.

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Properties

IUPAC Name

6-bromoisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-6-1-2-11-5-7(6)4-9(8)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXXIQQBBHWUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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